molecular formula C9H15N B11923568 1,2,3,4,5,6,7,8-Octahydroisoquinoline CAS No. 2721-62-2

1,2,3,4,5,6,7,8-Octahydroisoquinoline

Cat. No.: B11923568
CAS No.: 2721-62-2
M. Wt: 137.22 g/mol
InChI Key: YBYCJQQRZPXLHU-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroisoquinoline is a hydrogenated derivative of isoquinoline, characterized by the saturation of its benzene ring. This compound is a bicyclic amine with a structure that includes a six-membered ring fused to a nitrogen-containing ring. It is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of isoquinoline. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow hydrogenation of isoquinoline. This method ensures high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives.

    Reduction: It can be further reduced to form more saturated amines.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: More saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of drugs such as antitussives and analgesics.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The nitrogen atom in the ring structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydroisoquinoline is unique compared to other similar compounds due to its fully saturated ring structure, which imparts greater stability and reactivity. Similar compounds include:

    Isoquinoline: The unsaturated parent compound, which is less stable and more reactive.

    Tetrahydroisoquinoline: Partially saturated, with different reactivity and applications.

    Quinoline: A structural isomer with distinct chemical properties and uses.

This comprehensive overview highlights the versatility and significance of this compound in various fields of research and industry. Its unique properties and wide range of applications make it a valuable compound in both academic and industrial settings.

Properties

CAS No.

2721-62-2

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydroisoquinoline

InChI

InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h10H,1-7H2

InChI Key

YBYCJQQRZPXLHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCNC2

Origin of Product

United States

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